molecular formula C30H46O5 B1246096 1-Oxohederagenin

1-Oxohederagenin

Cat. No.: B1246096
M. Wt: 486.7 g/mol
InChI Key: BYWZDPHXZQSASO-DLRRJOOFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Oxohederagenin is a natural product found in the plant Juglans sinensis . It is a pentacyclic triterpenoid with the molecular formula C30H46O5 . This compound is known for its diverse biological activities and has been the subject of various scientific studies.

Scientific Research Applications

1-Oxohederagenin has a wide range of applications in scientific research :

    Chemistry: It serves as a model compound for studying triterpenoid synthesis and reactivity.

    Biology: The compound exhibits various biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Research suggests potential therapeutic applications in treating diseases such as cancer and inflammation.

    Industry: It may be used in the development of pharmaceuticals and natural product-based formulations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxohederagenin typically involves the extraction from natural sources, such as the leaves and twigs of Juglans sinensis . The extraction process often uses methanolic solvents to isolate the compound from the plant material .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its primary extraction from natural sources. advancements in synthetic organic chemistry may provide alternative routes for large-scale production in the future.

Chemical Reactions Analysis

Types of Reactions: 1-Oxohederagenin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed to reduce the compound.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Mechanism of Action

The mechanism of action of 1-Oxohederagenin involves its interaction with specific molecular targets and pathways . It acts as a Bronsted acid, donating protons to acceptor molecules . The compound’s biological activities are mediated through its ability to modulate signaling pathways and gene expression related to inflammation and cancer.

Comparison with Similar Compounds

    Oleanolic Acid: Another pentacyclic triterpenoid with similar biological activities.

    Ursolic Acid: Known for its anti-inflammatory and anticancer properties.

    Betulinic Acid: Exhibits anticancer and antiviral activities.

Uniqueness: 1-Oxohederagenin is unique due to its specific structural features and the presence of hydroxyl and oxo groups at distinct positions, which contribute to its diverse biological activities .

Properties

Molecular Formula

C30H46O5

Molecular Weight

486.7 g/mol

IUPAC Name

(4aS,6aS,6aS,6bR,8aS,9R,10S,12aR,14bS)-10-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-12-oxo-3,4,5,6,6a,7,8,8a,10,11,13,14b-dodecahydro-1H-picene-4a-carboxylic acid

InChI

InChI=1S/C30H46O5/c1-25(2)11-13-30(24(34)35)14-12-27(4)18(19(30)16-25)7-8-21-28(27,5)10-9-20-26(3,17-31)22(32)15-23(33)29(20,21)6/h7,19-22,31-32H,8-17H2,1-6H3,(H,34,35)/t19-,20-,21-,22-,26-,27+,28+,29-,30-/m0/s1

InChI Key

BYWZDPHXZQSASO-DLRRJOOFSA-N

Isomeric SMILES

C[C@@]12CC[C@H]3[C@]([C@H](CC(=O)[C@@]3([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)O)(C)CO

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(C(=O)CC(C5(C)CO)O)C)C)C2C1)C)C(=O)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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